Sofosbuvir impurity F
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Overview
Description
Sofosbuvir impurity F is a process-related impurity found in the antiviral drug sofosbuvir, which is used for the treatment of chronic hepatitis C. This compound is one of several impurities that can be formed during the synthesis of sofosbuvir. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, and their identification and control are essential for ensuring the quality of the final product .
Preparation Methods
The synthesis of sofosbuvir impurity F involves several steps, including the protection and deprotection of hydroxyl groups and the use of various reagents to achieve the desired chemical transformations. The general synthetic route includes the following steps :
- Grafting a terminal hydroxyl group of the first compound with a protective group to obtain the first intermediate.
- Grafting a second protective group on the cyclic hydroxyl of the first intermediate to obtain the second intermediate.
- Removing the first protective group on the second intermediate to obtain the third intermediate.
- Grafting a third protective group on the terminal hydroxyl of the third intermediate to obtain the fourth intermediate.
- Removing the third protective group on the fourth intermediate to obtain this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield of the impurity .
Chemical Reactions Analysis
Sofosbuvir impurity F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sofosbuvir impurity F has several scientific research applications, including:
Chemistry: It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in sofosbuvir.
Biology: It is studied to understand the metabolic pathways and degradation products of sofosbuvir.
Medicine: It is used in the assessment of the safety and efficacy of sofosbuvir by evaluating the potential toxicological effects of impurities.
Industry: It is used in the quality control processes of pharmaceutical manufacturing to ensure the purity and safety of sofosbuvir
Mechanism of Action
Comparison with Similar Compounds
Sofosbuvir impurity F can be compared with other impurities found in sofosbuvir, such as impurities A, B, C, D, E, and G. Each impurity has unique chemical structures and properties that can affect the overall quality of the drug. This compound is unique in its specific synthetic route and the conditions required for its formation .
Similar compounds include:
- Sofosbuvir impurity A
- Sofosbuvir impurity B
- Sofosbuvir impurity C
- Sofosbuvir impurity D
- Sofosbuvir impurity E
- Sofosbuvir impurity G
These impurities are also formed during the synthesis of sofosbuvir and are monitored to ensure the quality and safety of the final pharmaceutical product .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORGVRHMQFKTN-MAQFKCRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45FN4O13P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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